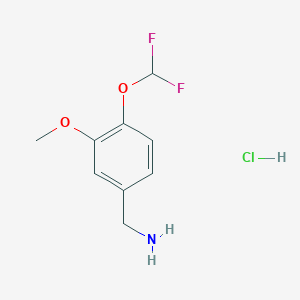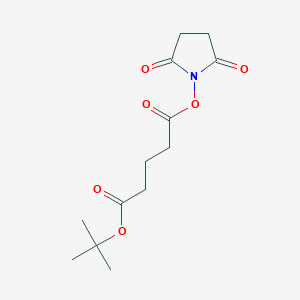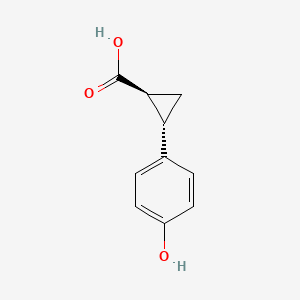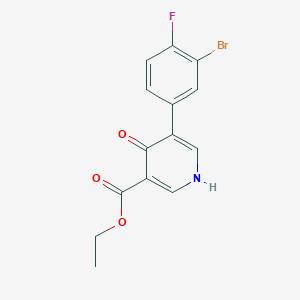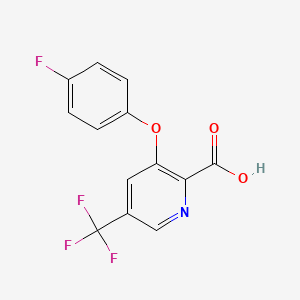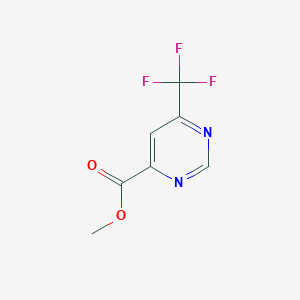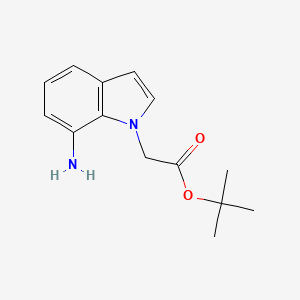
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the Fischer indole synthesis results in a tricyclic indole .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis is a key reaction in the formation of indole derivatives .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including the one , have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the amino group in the 7-position of the indole ring could potentially enhance the compound’s interaction with viral proteins, thereby increasing its antiviral efficacy.
Anti-inflammatory Applications
The indole nucleus is a common feature in many anti-inflammatory agents. The structural similarity of “1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester” to other bioactive indoles suggests potential utility in reducing inflammation through modulation of biochemical pathways involved in inflammatory responses .
Anticancer Research
Indole compounds have been extensively researched for their anticancer activities. The specific structure of “Tert-butyl 2-(7-aminoindol-1-yl)acetate” may interact with cancer cell receptors or enzymes, leading to the inhibition of cell proliferation or inducing apoptosis in cancer cells .
Antioxidant Properties
The indole core structure is known to possess antioxidant properties. The electron-rich nature of the indole ring allows it to act as a free radical scavenger, which is crucial in preventing oxidative stress-related damage at the cellular level .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown promise as antimicrobial and antitubercular agents. The structural features of “1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester” could be leveraged to develop new treatments targeting a variety of bacterial pathogens, including those causing tuberculosis .
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes. The compound could be investigated for its potential to modulate insulin release or improve insulin sensitivity .
Antimalarial Activity
Indole derivatives have been explored for their antimalarial activity. The unique structure of “Tert-butyl 2-(7-aminoindol-1-yl)acetate” might contribute to the disruption of the life cycle of malaria-causing parasites .
Neuroprotective Applications
Given the structural similarity of indole derivatives to tryptophan and serotonin, there is potential for “1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester” to exhibit neuroprotective effects. This could lead to new treatments for neurodegenerative diseases or brain injuries .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the cell . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, Indole-3-acetic acid, a related compound, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Propiedades
IUPAC Name |
tert-butyl 2-(7-aminoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXEDHCPJFOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




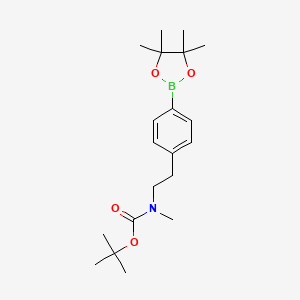
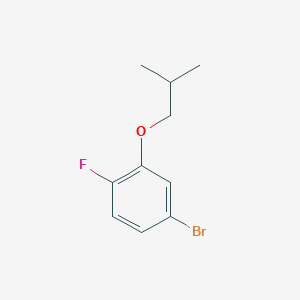
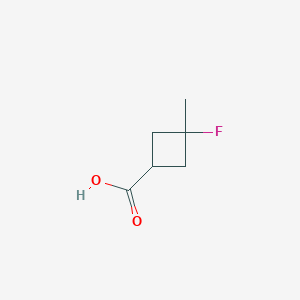

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
